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Cat. No.: B12370975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
aStAx-35R is a novel fluorescent dye with potential applications in immunofluorescence (IF)

microscopy. These application notes provide a detailed, generalized protocol for the use of

aStAx-35R-conjugated secondary antibodies in the immunofluorescent staining of cultured

cells. The provided methodologies and data are representative and may require optimization

for specific experimental conditions, cell types, and target antigens.

Product Information
While specific details for aStAx-35R are not widely available, it is listed as a chemical

compound with the molecular formula C111H178N40O20.[1][2] For the purposes of this

protocol, we will assume aStAx-35R is a red-emitting fluorophore suitable for

immunofluorescence applications.

Data Presentation
The following tables summarize hypothetical performance data for an aStAx-35R-conjugated

secondary antibody. These values are intended to serve as a guideline for experimental

planning.

Table 1: Spectral Properties of aStAx-35R
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Property Wavelength (nm)

Excitation Maximum ~580

Emission Maximum ~600

Table 2: Recommended Dilutions for aStAx-35R-Conjugated Secondary Antibody

Application Dilution Range Starting Dilution

Immunofluorescence (IF) 1:200 - 1:1000 1:500

Table 3: Photostability of aStAx-35R

Exposure Time (minutes) Signal Intensity (%)

0 100

1 95

5 88

10 80

Experimental Protocols
This section details a generalized protocol for indirect immunofluorescence staining of adherent

cultured cells using an aStAx-35R-conjugated secondary antibody.

Materials and Reagents
Adherent cells cultured on sterile glass coverslips or in chamber slides

Phosphate-Buffered Saline (PBS)

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
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Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 10% normal serum from the

secondary antibody host species in PBS)[3]

Primary Antibody (specific to the target antigen)

aStAx-35R-Conjugated Secondary Antibody (specific to the host species of the primary

antibody)

Nuclear Counterstain (e.g., DAPI or Hoechst)

Antifade Mounting Medium

Microscope slides

Humidified chamber

Experimental Workflow Diagram
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Immunofluorescence Staining Workflow
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Step-by-Step Protocol
Cell Culture and Preparation:

Culture adherent cells on sterile glass coverslips in a petri dish or in chamber slides to the

desired confluency (typically 70-80%).[4]

Gently aspirate the culture medium and wash the cells twice with PBS.

Fixation:

Fix the cells by adding a sufficient volume of 4% paraformaldehyde in PBS to cover the

cells.

Incubate for 10-20 minutes at room temperature.[5]

Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

Permeabilization (for intracellular antigens):

If the target antigen is intracellular, permeabilize the cells by incubating with a

permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room

temperature.[5]

For membrane-associated proteins, this step may be omitted.

Wash the cells three times with PBS for 5 minutes each.

Blocking:

To reduce non-specific antibody binding, incubate the cells with blocking buffer for 30-60

minutes at room temperature in a humidified chamber.[4][5]

Primary Antibody Incubation:

Dilute the primary antibody to its optimal concentration in the blocking buffer.

Aspirate the blocking buffer from the cells and add the diluted primary antibody solution.
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Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[5]

[6]

Washing:

Aspirate the primary antibody solution and wash the cells three times with PBS for 5

minutes each.

Secondary Antibody Incubation:

Dilute the aStAx-35R-conjugated secondary antibody in the blocking buffer to its optimal

concentration (e.g., starting with a 1:500 dilution).

From this step onwards, protect the samples from light to avoid photobleaching of the

fluorophore.[4]

Aspirate the wash buffer and add the diluted secondary antibody solution.

Incubate for 1 hour at room temperature in a humidified chamber.

Washing:

Aspirate the secondary antibody solution and wash the cells three times with PBS for 5

minutes each, keeping the samples protected from light.

Counterstaining (Optional):

To visualize cell nuclei, incubate the cells with a nuclear counterstain such as DAPI (1

µg/ml) or Hoechst (1 µg/ml) for 5 minutes at room temperature.

Wash the cells twice with PBS.

Mounting:

Carefully remove the coverslip from the dish or the chamber from the slide.

Place a drop of antifade mounting medium onto a clean microscope slide.
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Gently invert the coverslip (cell-side down) onto the mounting medium, avoiding air

bubbles.[5]

Seal the edges of the coverslip with nail polish if necessary.

Imaging:

Visualize the stained cells using a fluorescence or confocal microscope equipped with

appropriate filters for aStAx-35R and the chosen counterstain.

For optimal results, image the slides immediately or store them flat at 4°C in the dark.[6]

Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway that could be investigated

using immunofluorescence with aStAx-35R to detect a key phosphorylated protein.
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Hypothetical Signaling Pathway
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Troubleshooting
For common issues such as high background or weak signal, refer to standard

immunofluorescence troubleshooting guides.[7][8][9][10][11] Key areas for optimization include

antibody concentrations, incubation times, and the choice of blocking and permeabilization

reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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